molecular formula C9H10N2O3 B2629853 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid CAS No. 2375259-07-5

6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid

Cat. No.: B2629853
CAS No.: 2375259-07-5
M. Wt: 194.19
InChI Key: HNNBZTKVAHBTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a carboxylic acid group attached to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the cyclopropyl group, and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research to fully elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-5-methylpyridazine-3-carboxylic acid
  • 6-Cyclopropyl-5-ethoxypyridazine-3-carboxylic acid
  • 6-Cyclopropyl-5-hydroxypyridazine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-7-4-6(9(12)13)10-11-8(7)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNBZTKVAHBTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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